molecular formula C10H13NO3S B1582927 (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid CAS No. 60668-81-7

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Cat. No. B1582927
CAS RN: 60668-81-7
M. Wt: 227.28 g/mol
InChI Key: OBQBHBOGTLPNJM-UHFFFAOYSA-N
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Description

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, also known as ABP, is a chiral amino acid that has been found to have potential therapeutic applications due to its unique properties. ABP is a non-proteinogenic amino acid that has a benzylsulfinyl group attached to its side chain. This compound has been found to have a range of biological activities, including anti-inflammatory and anti-cancer effects.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid has several advantages for lab experiments, including its chiral nature, which makes it useful for studying stereochemistry. However, this compound can be difficult to synthesize, and its properties can vary depending on the synthesis method used. In addition, this compound has not been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.

Future Directions

There are several future directions for research on (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid. One area of interest is the development of more efficient synthesis methods that can produce this compound in higher yields. Another area of interest is the study of this compound in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.

Scientific Research Applications

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-amino-3-benzylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQBHBOGTLPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976099
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60668-81-7
Record name NSC344840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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